N-[4-(acetylamino)phenyl]-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide
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Overview
Description
N-[4-(acetylamino)phenyl]-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide is a complex organic compound belonging to the class of phenylpyrrolidines. This compound is characterized by its intricate structure, which includes a benzene ring linked to a pyrrolidine ring through a carbon-carbon or carbon-nitrogen bond. It is a polycyclic aromatic compound with significant potential in various scientific fields .
Preparation Methods
The synthesis of N-[4-(acetylamino)phenyl]-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide involves multiple steps. One common synthetic route includes the reaction of 4-acetylaminophenyl with a quinazolinone derivative under specific conditions. The reaction typically requires a catalyst and is conducted in an organic solvent at elevated temperatures. Industrial production methods may involve optimization of these conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group, resulting in the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[4-(acetylamino)phenyl]-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N-[4-(acetylamino)phenyl]-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide is unique due to its specific structural features and biological activities. Similar compounds include:
N-(5-{[4-(acetylamino)phenyl]sulfonyl}-1,3-thiazol-2-yl)acetamide: This compound has a similar acetylamino group but differs in its overall structure and properties.
3-{9,10-dimethoxy-5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}propanoic acid: This compound shares the quinazolinone core but has different substituents, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C26H22N4O4 |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanamide |
InChI |
InChI=1S/C26H22N4O4/c1-16(31)27-17-10-12-18(13-11-17)28-23(32)14-15-29-24-19-6-2-3-7-20(19)26(34)30(24)22-9-5-4-8-21(22)25(29)33/h2-13,24H,14-15H2,1H3,(H,27,31)(H,28,32) |
InChI Key |
PKWJPLXYFWZJMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
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